

Application of Octadecyl Moieties in Advanced Drug Delivery Systems

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Compound of Interest

Compound Name: [(Octadecyloxy)methyl]oxirane

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Introduction

The incorporation of hydrophobic components into drug delivery systems is a critical strategy for enhancing the encapsulation and delivery of therapeutic agents, particularly for combination therapies involving both hydrophilic and hydrophobic drugs. The long alkyl chain of octadecyl glycidyl ether (OGE) provides significant hydrophobicity, making it a molecule of interest for the design of amphiphilic carriers. While direct polymerization of OGE can be challenging, the introduction of the octadecyl group into polymer backbones can be achieved through other synthetic routes. This document details the application of an n-octadecyl group in the formation of amphiphilic copolymers for the development of sophisticated nano-sized drug delivery vehicles.

Application Notes

A notable application involves the synthesis of amphiphilic copolymers of N-vinyl-2-pyrrolidone (NVP) and allyl glycidyl ether (AGE), where an n-octadecyl group is incorporated at the terminal end. This is achieved by using n-octadecylmercaptan as a chain transfer agent during radical copolymerization. The resulting copolymer possesses a hydrophilic backbone derived from NVP, reactive epoxy groups from AGE, and a hydrophobic n-octadecyl tail.

These amphiphilic copolymers self-assemble in aqueous solutions to form nanoaggregates. The hydrophobic n-octadecyl chains form the core of these nanoparticles, creating a suitable environment for the encapsulation of hydrophobic drugs, such as paclitaxel. The hydrophilic NVP segments form the outer shell, ensuring colloidal stability in aqueous media. The allyl

glycidyl ether units in the copolymer chain provide reactive epoxy groups that can be used for the covalent immobilization of water-soluble drugs containing nucleophilic functional groups, like doxorubicin.[1][2] This dual-loading capability makes these nanoparticles highly effective for combination chemotherapy, which is a leading approach in cancer treatment.[1]

The size of these nanoaggregates can be controlled by adjusting the ratio of the hydrophilic and hydrophobic monomers in the copolymer. Increasing the proportion of the more hydrophobic allyl glycidyl ether leads to an increase in the size of the self-assembled nanoparticles.[1] The loading of a hydrophobic drug into the core typically increases the aggregate size, while the covalent attachment of a hydrophilic drug to the shell may lead to a slight decrease in size.[1] This system provides a versatile platform for the co-delivery of a wide range of drug combinations.[1]

Quantitative Data

The molecular characteristics of the amphiphilic copolymers and the resulting nanoaggregates are crucial for their function as drug delivery systems. The following tables summarize key quantitative data from studies on NVP and AGE copolymers with a terminal n-octadecyl group.

Table 1: Molecular Weight and Composition of Amphiphilic Copolymers

Molar Ratio (NVP/AGE)	Number-Average Molecular Weight (Mn, g/mol)
5	3800
10	5200

| 15 | 6500 |

Data adapted from studies on amphiphilic copolymers of N-vinyl-2-pyrrolidone and allyl glycidyl ether.[1]

Table 2: Size of Nanoaggregates in Aqueous Solution

Molar Ratio (NVP/AGE)	Number-Average Diameter (nm)	Polydispersity Index (PDI)
5	180	0.25
10	150	0.22

| 15 | 120 | 0.20 |

Data represents the size of unloaded nanoaggregates as measured by dynamic light scattering (DLS).^[1]

Experimental Protocols

Protocol 1: Synthesis of Amphiphilic Copolymer of N-vinyl-2-pyrrolidone and Allyl Glycidyl Ether with a Terminal n-Octadecyl Group

Materials:

- N-vinyl-2-pyrrolidone (NVP)
- Allyl glycidyl ether (AGE)
- 1,4-Dioxane
- 2,2'-Azobis(2-methylpropionitrile) (AIBN)
- n-Octadecylmercaptan
- Diethyl ether
- Argon gas

Procedure:

- In a glass ampoule, dissolve 10 g (0.09 mol) of N-vinyl-2-pyrrolidone and the desired amount of allyl glycidyl ether in 20 mL of 1,4-dioxane.

- Add 0.1 g (6×10^{-4} mol) of AIBN and 0.286 g (1×10^{-3} mol) of n-octadecylmercaptan to the monomer solution.
- Purge the ampoule with argon gas to remove oxygen.
- Seal the ampoule and place it in a thermostat-controlled environment at 343 K (70 °C) for 20 hours.
- After the polymerization is complete, isolate the product by precipitation in a tenfold volume excess of diethyl ether.
- Filter the precipitate and wash it thoroughly with diethyl ether.
- Dry the final copolymer product under vacuum.^[1]

Protocol 2: Preparation of Dual-Loaded Nanoparticles

Materials:

- Amphiphilic copolymer (from Protocol 1)
- Doxorubicin (hydrophilic drug)
- Paclitaxel (hydrophobic drug)
- Phosphate-buffered saline (PBS)
- Dialysis membrane (MWCO 10 kDa)

Procedure:

- **Hydrophobic Drug Loading:** Dissolve the amphiphilic copolymer and paclitaxel in a suitable organic solvent (e.g., acetone). Slowly add this solution to a vigorously stirring aqueous buffer (e.g., PBS) to form paclitaxel-loaded nanoparticles via nanoprecipitation.
- **Hydrophilic Drug Loading:** To the suspension of paclitaxel-loaded nanoparticles, add an aqueous solution of doxorubicin. The amino group of doxorubicin will react with the epoxy groups on the surface of the nanoparticles.

- Allow the reaction to proceed for 24 hours at room temperature.
- Purification: Purify the dual-loaded nanoparticles by dialysis against a large volume of PBS for 48 hours to remove any unloaded drugs.

Visualizations

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